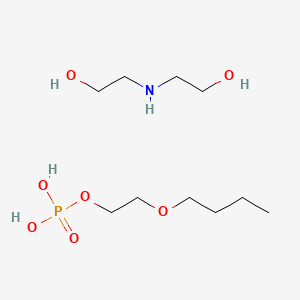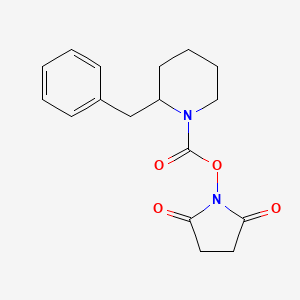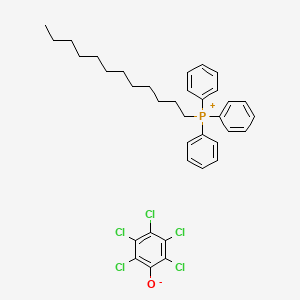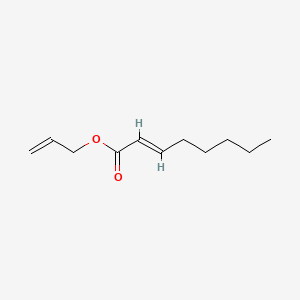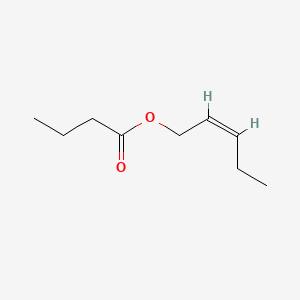
(Z)-Pent-2-enyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Pent-2-enyl butyrate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is characterized by its fruity aroma, making it a valuable ingredient in various applications, including perfumes and flavorings.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-Pent-2-enyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (Z)-Pent-2-en-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product.
化学反応の分析
Types of Reactions: (Z)-Pent-2-enyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: (Z)-Pent-2-en-1-ol and other alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(Z)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism of action of (Z)-Pent-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering sensory responses. In antimicrobial applications, it can disrupt microbial cell membranes, leading to cell death. The compound’s effects are mediated through pathways involving receptor binding and membrane interactions.
類似化合物との比較
Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like scent, used in food and beverage industries.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.
Uniqueness of (Z)-Pent-2-enyl butyrate: this compound is unique due to its specific (Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration makes it particularly valuable in applications requiring specific fragrance profiles.
特性
CAS番号 |
42125-13-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
[(Z)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChIキー |
ZZHQHHZVZDBPNY-WAYWQWQTSA-N |
異性体SMILES |
CCCC(=O)OC/C=C\CC |
正規SMILES |
CCCC(=O)OCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


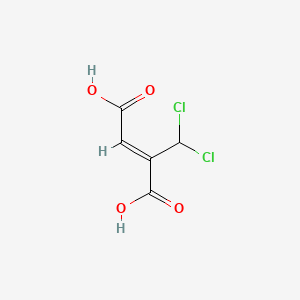
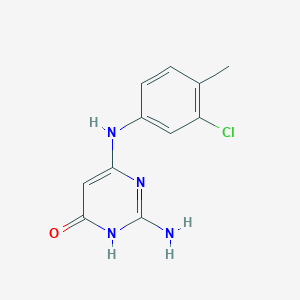
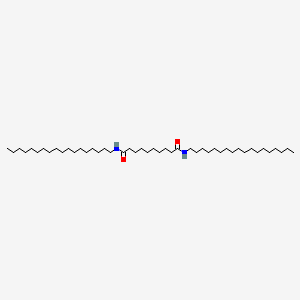
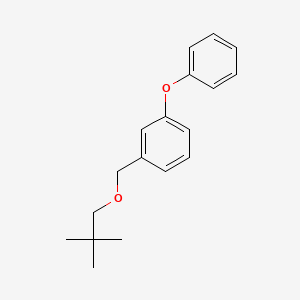
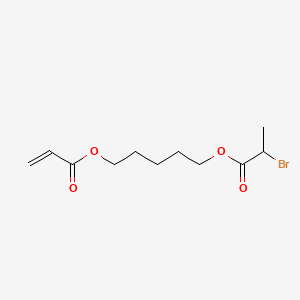

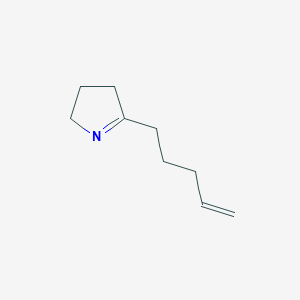
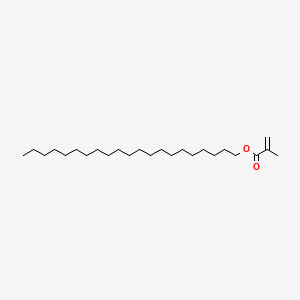
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

